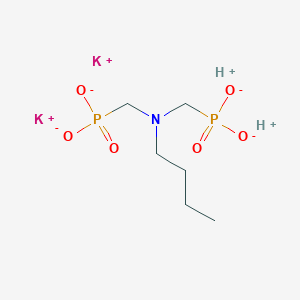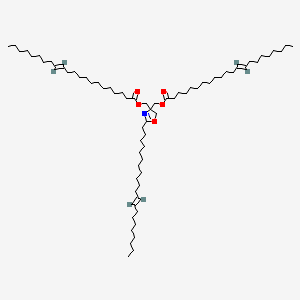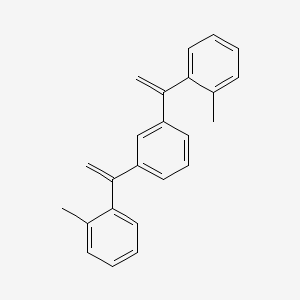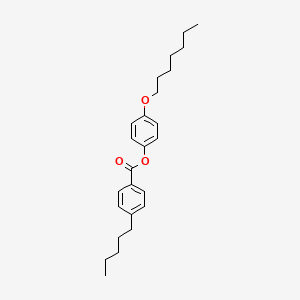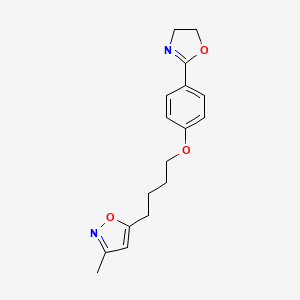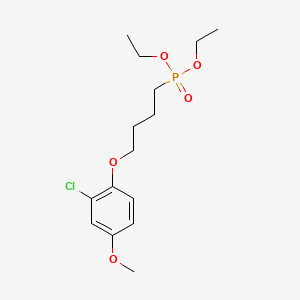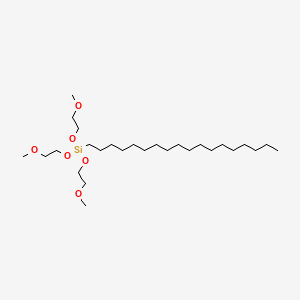
6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane is a silicon-containing organic compound characterized by its unique structure, which includes multiple ether linkages and a long octadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of a silicon-containing precursor with 2-(2-methoxyethoxy)ethanol and octadecyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, a catalyst such as platinum or palladium is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions where the reactants are mixed in a reactor and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane can undergo various chemical reactions, including:
Oxidation: The ether linkages in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols and silanes.
Substitution: The silicon atom can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Medicine: Investigated for its potential use in creating biocompatible materials for medical implants.
Industry: Used in the production of specialty polymers and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane involves its interaction with various molecular targets. The ether linkages and silicon atom allow it to form stable complexes with other molecules, which can be utilized in drug delivery and material science applications. The long octadecyl chain provides hydrophobic properties, making it useful in creating hydrophobic coatings and materials.
Comparison with Similar Compounds
Similar Compounds
Tris(2-methoxyethoxy)(vinyl)silane: Similar in structure but contains a vinyl group instead of an octadecyl chain.
Oligo(ethylene oxide)-functionalized trialkoxysilanes: Similar in having multiple ether linkages but differ in the length and type of alkyl chains.
Uniqueness
6-(2-Methoxyethoxy)-6-octadecyl-2,5,7,10-tetraoxa-6-silaundecane is unique due to its combination of a long hydrophobic octadecyl chain and multiple ether linkages, which provide both hydrophobic and hydrophilic properties. This makes it versatile for applications in various fields, including materials science and drug delivery.
Properties
CAS No. |
94277-91-5 |
|---|---|
Molecular Formula |
C27H58O6Si |
Molecular Weight |
506.8 g/mol |
IUPAC Name |
tris(2-methoxyethoxy)-octadecylsilane |
InChI |
InChI=1S/C27H58O6Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27-34(31-24-21-28-2,32-25-22-29-3)33-26-23-30-4/h5-27H2,1-4H3 |
InChI Key |
WDWQURYXUCLBHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](OCCOC)(OCCOC)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


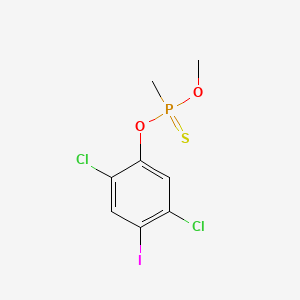
![(E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine](/img/structure/B12687144.png)
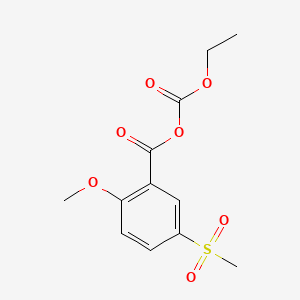
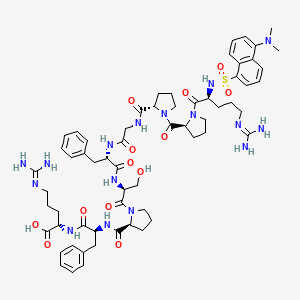

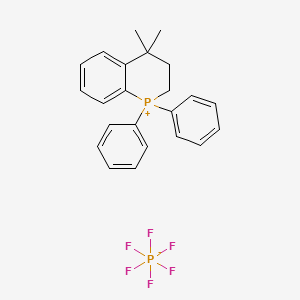
![[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12687171.png)
